molecular formula C18H15ClN2O2 B11148794 N-(4-acetylphenyl)-2-(4-chloro-1H-indol-1-yl)acetamide

N-(4-acetylphenyl)-2-(4-chloro-1H-indol-1-yl)acetamide

Cat. No.: B11148794
M. Wt: 326.8 g/mol
InChI Key: SVXTWDWYIYVIAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-2-(4-chloro-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an acetylphenyl group and a chloro-substituted indole moiety. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-2-(4-chloro-1H-indol-1-yl)acetamide typically involves the following steps:

    Acetylation of Aniline: The starting material, 4-chloroaniline, is acetylated using acetic anhydride to form 4-chloroacetanilide.

    Fischer Indole Synthesis: The 4-chloroacetanilide undergoes Fischer indole synthesis with phenylhydrazine to form 4-chloroindole.

    N-Acylation: The 4-chloroindole is then reacted with 4-acetylphenylacetyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.

    Substitution: The chloro group on the indole ring can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products:

    Oxidation Products: Oxidized derivatives of the indole ring.

    Reduction Products: Reduced forms of the compound.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-acetylphenyl)-2-(4-chloro-1H-indol-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(4-chloro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, enzymes, and proteins, leading to modulation of their activity. The acetylphenyl group may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

N-(4-acetylphenyl)-2-(4-chloro-1H-indol-1-yl)acetamide can be compared with other indole derivatives such as:

    N-(4-acetylphenyl)-2-(1H-indol-1-yl)acetamide: Lacks the chloro substitution, which may affect its biological activity and chemical reactivity.

    N-(4-methylphenyl)-2-(4-chloro-1H-indol-1-yl)acetamide: Contains a methyl group instead of an acetyl group, which may influence its pharmacokinetic properties.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and chemical behaviors compared to other similar compounds.

Properties

Molecular Formula

C18H15ClN2O2

Molecular Weight

326.8 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-(4-chloroindol-1-yl)acetamide

InChI

InChI=1S/C18H15ClN2O2/c1-12(22)13-5-7-14(8-6-13)20-18(23)11-21-10-9-15-16(19)3-2-4-17(15)21/h2-10H,11H2,1H3,(H,20,23)

InChI Key

SVXTWDWYIYVIAO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.